molecular formula C12H6F4 B6305920 2,3,5,6-Tetrafluorobiphenyl CAS No. 834-89-9

2,3,5,6-Tetrafluorobiphenyl

Cat. No.: B6305920
CAS No.: 834-89-9
M. Wt: 226.17 g/mol
InChI Key: LRKGVNRCLRPAPR-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobiphenyl is an organic compound with the molecular formula C12H6F4 It is a derivative of biphenyl, where four hydrogen atoms are replaced by fluorine atoms at the 2, 3, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of fluorinated intermediates, such as 2,3,5,6-tetrafluorophenylboronic acid, which can be coupled with other aromatic compounds using Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The presence of fluorine atoms in organic compounds often enhances their biological activity and pharmacokinetic properties. In the case of 2,3,5,6-tetrafluorobiphenyl, its derivatives have been studied for potential applications in drug development.

  • Fluorine-18 Labeling : this compound has been utilized as a prosthetic group for the labeling of biomolecules with Fluorine-18. This isotopic labeling is crucial for positron emission tomography (PET) imaging. For instance, studies have shown that the synthesis of fluorinated compounds like 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester yields high radiochemical purity and efficiency in labeling proteins and peptides for imaging purposes .

Case Study: ImmunoPET Imaging

Research has demonstrated the successful use of this compound derivatives in immunoPET imaging. In one study, two single-domain antibody fragments were labeled using this compound to target HER2 receptors. The labeled antibodies exhibited significant tumor delineation in animal models, indicating the compound's utility in cancer diagnostics .

Materials Science

The unique properties of tetrafluorobiphenyl derivatives make them suitable for advanced materials applications.

  • Self-Assembled Monolayers (SAMs) : Compounds derived from this compound have been used to create self-assembled monolayers that enhance surface properties for electronic applications. For example, dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) was synthesized to form SAMs that improve the stability and performance of electronic devices .

Table 1: Properties of Tetrafluorobiphenyl Derivatives in Materials Science

Compound NameApplication AreaKey Properties
Dithiobis(2,3,5,6-tetrafluorophenyl undecanoateSelf-assembled monolayersEnhanced stability and conductivity
Bis(2,3,5,6-tetrafluorophenyl)sulfideSpecialty chemicalsUnique reactivity for organic synthesis

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.

  • Synthetic Intermediates : The compound can be involved in nucleophilic substitution reactions and can serve as a precursor for synthesizing more complex molecules. Its derivatives have shown potential as intermediates in the production of pharmaceuticals .

Case Study: Synthetic Pathways

Research has highlighted several synthetic pathways involving tetrafluorobiphenyl derivatives that lead to biologically active compounds. For instance, the synthesis of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide has been noted for its potential pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluorophenol
  • 2,3,5,6-Tetrafluorobenzene
  • 2,3,5,6-Tetrafluorotoluene

Uniqueness

2,3,5,6-Tetrafluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated biphenyls, it exhibits higher thermal stability and unique electronic characteristics, making it suitable for specialized applications in materials science and pharmaceuticals .

Biological Activity

Introduction

2,3,5,6-Tetrafluorobiphenyl is a fluorinated aromatic compound that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of four fluorine atoms attached to a biphenyl structure. The molecular formula is C12H6F4C_{12}H_6F_4 with a molecular weight of approximately 222.17 g/mol. The fluorination significantly alters the electronic properties of the compound, enhancing its reactivity and solubility in various solvents.

PropertyValue
Molecular FormulaC12H6F4C_{12}H_6F_4
Molecular Weight222.17 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities through different mechanisms. One notable study demonstrated its use as a labeling agent for single-domain antibodies (sdAbs) targeting the HER2 receptor. The compound was utilized to synthesize radiolabeled sdAbs with high immunoreactivity and affinity in vitro and in vivo .

The mechanism involves the electrophilic nature of the isothiocyanate group derived from 2,3,5,6-tetrafluorophenol when reacting with nucleophiles such as amines and thiols. This reactivity allows for the formation of stable adducts that can be used in biological assays and imaging techniques.

Case Studies

  • ImmunoPET Imaging : In a study involving HER2-expressing cancer cells, sdAbs labeled with this compound showed significant tumor uptake compared to traditional labeling methods. The radiochemical yield was reported at around 5.7% for one sdAb variant . This indicates the potential for using this compound in targeted cancer therapies.
  • Toxicological Assessments : Investigations into the toxicity profile of this compound revealed moderate cytotoxic effects on certain cell lines. The compound's interaction with cellular components was assessed through various assays that measured cell viability and proliferation rates .

Table 2: Summary of Biological Activities

Study FocusFindings
ImmunoPET ImagingHigh tumor uptake with low background activity
CytotoxicityModerate effects on cell viability

Applications in Research

The unique properties of this compound have led to its application in several research areas:

  • Radiolabeling : Its ability to form stable complexes makes it suitable for use in radiolabeling techniques for imaging purposes.
  • Chemical Synthesis : It serves as a precursor in synthesizing other fluorinated compounds that may have therapeutic applications.
  • Biological Assays : The compound is utilized in various biochemical assays due to its reactivity with nucleophiles.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGVNRCLRPAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the mesomorphic properties of compounds containing 2,3,5,6-tetrafluorobiphenyl?

A1: Studies have shown that incorporating a this compound unit into a molecule can influence its liquid crystal properties. For instance, 4'-[(s)2-methyl-butoxycarbonyl] phenyl 4-(4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-1-ethynyl)benzoates exhibit enantiotropic mesophases including cholesteric, smectic A, and chiral smectic C states across a wide temperature range []. The specific mesophase behavior can be influenced by factors such as the length of the alkoxy chain attached to the tetrafluorobiphenyl unit.

Q2: How does lateral polyfluoro-substitution affect the mesomorphic properties of liquid crystals containing this compound?

A2: Research suggests that introducing multiple fluorine atoms onto the biphenyl group can negatively impact mesophase formation []. The position of these fluorine atoms on the biphenyl ring system plays a significant role in determining the overall effect on mesomorphic behavior.

Q3: Can you provide examples of how the structure of compounds incorporating this compound relates to their liquid crystal phase behavior?

A3: Certainly. In a study of 4-alkoxycarbonylphenyl 4′-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-carboxylates, researchers synthesized two homologous series: one chiral and one achiral []. The chiral series primarily displayed cholesteric and smectic C phases, while the achiral series exhibited nematic and smectic A phases. This difference highlights how subtle structural variations, such as the presence of a chiral center, can significantly alter the self-assembly and hence the observed liquid crystal phases.

Q4: What is the crystal structure of 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?

A4: The crystal structure of this compound has been determined through X-ray diffraction []. The molecule comprises three planar units: the cyanotetrafluorophenyl group, the phenyl ring, and the butyl group. Interestingly, the molecules arrange themselves in a head-to-tail configuration within the crystal lattice, with close contacts observed between the phenyl and tetrafluorophenyl rings.

Q5: How does the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile differ from its non-fluorinated analogue?

A5: The introduction of fluorine atoms in 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile leads to significant changes in its crystal packing compared to 4′-bromobiphenyl-4-carbonitrile []. Notably, the fluorinated compound exhibits Br⋯F and F⋯F contacts, forming an intermolecular network of zigzag chains, which are absent in the non-fluorinated counterpart.

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